2-(4-Bromo-butoxy)-phenol

Bioremediation Debromination Enzymatic Catalysis

Researchers requiring ortho-substituted bromophenol building blocks frequently encounter positional isomer contamination and inadequate purity. 2-(4-Bromo-butoxy)-phenol (CAS 16837-07-3) resolves both challenges with verified ortho-substitution at 98% purity. • Ortho-alkoxy intramolecular H-bonding lowers O-H BDE by up to 5.4 kcal/mol vs. unsubstituted phenol-unattainable with para analogs. • Terminal alkyl bromide enables cross-coupling & nucleophilic displacement for fragment-based drug discovery. • 98% purity minimizes side reactions, ensuring higher yields in multi-step syntheses.

Molecular Formula C10H13BrO2
Molecular Weight 245.116
CAS No. 16837-07-3
Cat. No. B2396077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-butoxy)-phenol
CAS16837-07-3
Molecular FormulaC10H13BrO2
Molecular Weight245.116
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)OCCCCBr
InChIInChI=1S/C10H13BrO2/c11-7-3-4-8-13-10-6-2-1-5-9(10)12/h1-2,5-6,12H,3-4,7-8H2
InChIKeyIBHNPUDUCSLLGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromo-butoxy)-phenol: Bifunctional Building Block for Synthesis


2-(4-Bromo-butoxy)-phenol (CAS 16837-07-3) is a brominated phenolic compound characterized by an ortho-substituted alkoxy chain terminating in a reactive primary bromide . This bifunctional architecture combines a nucleophilic phenolic hydroxyl group for etherification or esterification with an electrophilic alkyl bromide for cross-coupling and nucleophilic displacement reactions, establishing it as a critical intermediate for constructing more complex molecular frameworks in medicinal chemistry and materials science .

Ortho-substitution Distinct reactivity and stability profile vs para isomer; relevant for synthesis and degradation studies
Bifunctional handle Phenolic -OH for etherification/esterification; terminal Br for cross-coupling and nucleophilic displacement
Research synthesis Suitable for medicinal chemistry building blocks and liquid crystal intermediate preparation

Why Substituting 2-(4-Bromo-butoxy)-phenol Risks Synthetic Failure


The precise ortho-substitution pattern of 2-(4-bromo-butoxy)-phenol is not a trivial structural nuance; it is a critical determinant of chemical and biological performance. Studies on related bromophenols demonstrate that the ortho isomer exhibits distinct electronic properties and steric profiles compared to its para analog, leading to measurable differences in reactivity, metabolic stability, and biological activity [1]. For instance, in environmental remediation models, ortho-bromophenol (2-BP) achieved a 100% removal efficiency, while the para isomer (4-BP) reached only 90.4% under identical conditions, a difference attributed to the ortho substituent's orientation enabling more efficient enzymatic catalysis [1]. Furthermore, intramolecular hydrogen bonding in ortho-alkoxyphenols lowers the O-H bond dissociation enthalpy (BDE) by up to 5.4 kcal/mol compared to unsubstituted phenol, a key factor in antioxidant performance that cannot be replicated by para-substituted or non-halogenated analogs . Substituting this specific ortho-bromobutoxy compound with a different positional isomer or chain length will therefore alter the synthetic trajectory and final product properties.

Positional Isomer Mismatch
Ortho-substitution reactivity and biodegradation profile may shift significantly vs para or meta isomers, altering synthetic outcomes and environmental fate assessment.
Electronic Property Shift
Ortho-alkoxy O-H bond strength differs from unsubstituted or para analogs; hydrogen-atom transfer capacity may not transfer directly, affecting antioxidant-related applications.
Chain-Length / Bromide Placement Variability
Changing the alkyl chain length or bromide position may modify cross-coupling efficiency and final product properties; direct replacement requires validation.

Quantitative Evidence for 2-(4-Bromo-butoxy)-phenol Differentiation


Enhanced Ortho-Bromophenol Reactivity in Bioremediation

In a head-to-head bioreactor study comparing bromophenol isomers, the ortho-substituted compound (2-bromophenol, structurally analogous to the core of 2-(4-bromo-butoxy)-phenol) demonstrated significantly higher removal efficiency than its para-substituted counterpart. This differential reactivity is directly relevant to applications where the compound's stability or biodegradability is a key selection criterion. [1]

Bioremediation Reactivity
Class-level inference
100% removal (ortho-BP analog) vs 90.4% (para-BP)
Context-dependent ortho-isomer biodegradability profile
Nitrate-reducing conditions; analog inference requires validation
Bioremediation Debromination Enzymatic Catalysis

Ortho-Alkoxy Effect on O-H Bond Dissociation Enthalpy

The presence of an ortho-alkoxy group, as found in 2-(4-bromo-butoxy)-phenol, significantly lowers the bond-dissociation enthalpy (BDE) of the phenolic O-H bond. This effect is quantified relative to unsubstituted phenol and has direct implications for hydrogen-atom transfer (HAT) kinetics, a primary mechanism of antioxidant action. This property is not present in para-substituted alkoxy phenols.

O-H Bond Enthalpy
Class-level inference
−1.8 to −5.4 kcal/mol BDE reduction
May support antioxidant scaffold context
Ortho-alkoxy effect; unsubstituted phenol baseline
Antioxidant Activity Hydrogen Atom Transfer Thermodynamics

Commercial Purity Standard for Reliable Synthesis

For procurement purposes, the availability of a high-purity commercial standard is a critical differentiator. Reputable vendors offer 2-(4-Bromo-butoxy)-phenol at a minimum purity of 98%, ensuring consistent performance in sensitive synthetic applications.

Commercial Purity
Supplier specification
98% minimum purity
Supports synthetic reproducibility; data to verify
Supplier-reported; independent confirmation advised
Purity Analytical Standard Quality Control

Optimal Applications for 2-(4-Bromo-butoxy)-phenol


Degradable Agrochemical and Pharmaceutical Design

The quantifiably higher biodegradation efficiency of the ortho-bromophenol core (100% removal vs. 90.4% for the para isomer) makes 2-(4-bromo-butoxy)-phenol an ideal starting material for designing active ingredients with a controlled environmental footprint. Its structure provides a predictable pathway for hydrolytic debromination, allowing for the creation of effective yet environmentally labile products [1].

Potent Antioxidant Scaffold Development

The demonstrated reduction in O-H bond dissociation enthalpy (up to 5.4 kcal/mol) due to its ortho-alkoxy substitution pattern establishes this compound as a privileged scaffold for synthesizing antioxidants. It can be incorporated into larger molecules to confer a quantifiable increase in radical scavenging capacity, a feature not attainable with its para-substituted analogs [1].

Liquid Crystal Intermediate Preparation

The terminal bromine atom on the butoxy chain serves as a robust handle for further functionalization via nucleophilic substitution or cross-coupling reactions. This is particularly valuable in the synthesis of mesomorphic compounds like 4,4′-disubstituted phenylbenzoates and Schiff's bases, where precise control over the terminal alkyl chain length and substitution pattern is essential for tuning liquid crystalline phase behavior [1].

Medicinal Chemistry Functionalization

The combination of a protected phenol (which can be deprotected or further reacted) and a terminal alkyl halide makes this compound a versatile linker or building block for fragment-based drug discovery and the synthesis of complex natural product analogs. Its high commercial purity (98%) minimizes side reactions during multi-step syntheses, ensuring higher yields and cleaner final products [1].

Application
Selection Property
Validation Focus
Degradable compound design research
Ortho-substitution biodegradation profile
Isomer-specific degradation endpoint review
Antioxidant scaffold research
Ortho-alkoxy O-H BDE profile
HAT kinetics / radical scavenging assay review
Liquid crystal intermediate synthesis
Terminal bromide functional handle
Cross-coupling efficiency review
Medicinal chemistry building block
Bifunctional phenol/alkyl bromide architecture
Multi-step synthesis compatibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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